

A Technical Guide to the Physicochemical Properties of N3-D-Dap(Fmoc)-OH

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Compound of Interest

Compound Name: N3-D-Dap(Fmoc)-OH

Cat. No.: B2397050

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-D-Dap(Fmoc)-OH, chemically known as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry, drug discovery, and chemical biology. Its unique structure, featuring a bioorthogonal azido group and a base-labile Fmoc protecting group, makes it a versatile building block for the synthesis of modified peptides and bioconjugates. The azido moiety serves as a chemical handle for various ligation chemistries, most notably the Nobel Prize-winning "click chemistry," allowing for the site-specific introduction of a wide range of functionalities, including fluorescent dyes, imaging agents, and drug molecules. This technical guide provides a comprehensive overview of the physicochemical properties of **N3-D-Dap(Fmoc)-OH**, along with relevant experimental protocols and its applications in biochemical workflows.

Physicochemical Properties

The key physicochemical properties of **N3-D-Dap(Fmoc)-OH** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value
Chemical Names	(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, Fmoc-D-Dap(N3)-OH, Fmoc-D-Ala(N3)-OH, 2-(R)-Fmoc-amino-3-azidopropionic acid
Molecular Formula	C ₁₈ H ₁₆ N ₄ O ₄
Molecular Weight	352.34 g/mol
CAS Number	1016163-79-3
Appearance	White to off-white crystalline powder
Melting Point	118 - 124 °C
Optical Rotation	[α] _{20/D} = +9 ± 2° (c=1 in DMF)
Purity	≥99% (by HPLC)
Solubility	Soluble in DMF and other organic solvents.
Storage Conditions	Store at -20°C to 0-8°C, protected from light and moisture.

Experimental Protocols

Detailed experimental protocols for the characterization of **N3-D-Dap(Fmoc)-OH** are not extensively published. However, based on standard analytical techniques for similar compounds, the following methodologies are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is typically employed to determine the purity of **N3-D-Dap(Fmoc)-OH**.

- Column: C18 column (e.g., 4.6 x 150 mm, 3 μm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm and 254 nm.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

^1H and ^{13}C NMR are used to confirm the chemical structure of the compound.

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3).
- ^1H NMR: Expected signals would correspond to the protons of the fluorenyl group, the methoxy group, the alpha- and beta-protons of the diaminopropionic acid backbone, and the amide proton.
- ^{13}C NMR: Expected signals would correspond to the carbons of the fluorenyl group, the carbonyls of the Fmoc and carboxylic acid groups, and the carbons of the diaminopropionic acid backbone.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

- Ionization Technique: Electrospray ionization (ESI) is commonly used.
- Mode: Positive or negative ion mode.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) is determined and compared to the calculated molecular weight.

Synthesis of N3-D-Dap(Fmoc)-OH

While a specific protocol for the D-isomer is not readily available, a common route involves a two-step synthesis from a protected D-asparagine or D-serine derivative. A generalized protocol adapted from the synthesis of the L-isomer is as follows:

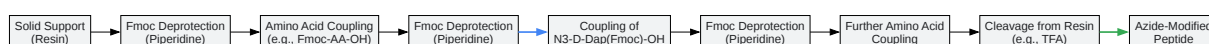
- **Hofmann Rearrangement:** Fmoc-D-Asn-OH is treated with a reagent like [bis(trifluoroacetoxy)iodo]benzene in a mixture of DMF and water to induce a Hofmann rearrangement, converting the amide side chain to a primary amine. This yields Fmoc-D-diaminopropionic acid (Fmoc-D-Dap-OH).
- **Diazo Transfer:** The resulting Fmoc-D-Dap-OH is then subjected to a diazo-transfer reaction. This is typically carried out using a diazo-transfer reagent such as imidazole-1-sulfonyl azide hydrochloride in the presence of a copper(II) sulfate catalyst and a base like potassium carbonate in a biphasic solvent system (e.g., water, methanol, and dichloromethane). The reaction selectively converts the side-chain primary amine to an azide.
- **Workup and Purification:** The reaction mixture is worked up by phase separation, extraction, and acidification to isolate the crude product. Purification is typically achieved by crystallization or column chromatography.

Applications and Workflows

N3-D-Dap(Fmoc)-OH is a key component in several advanced biochemical and pharmaceutical research applications.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of **N3-D-Dap(Fmoc)-OH** is its incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is removed with a mild base (e.g., piperidine) to allow for chain elongation, while the azide group remains stable throughout the synthesis.



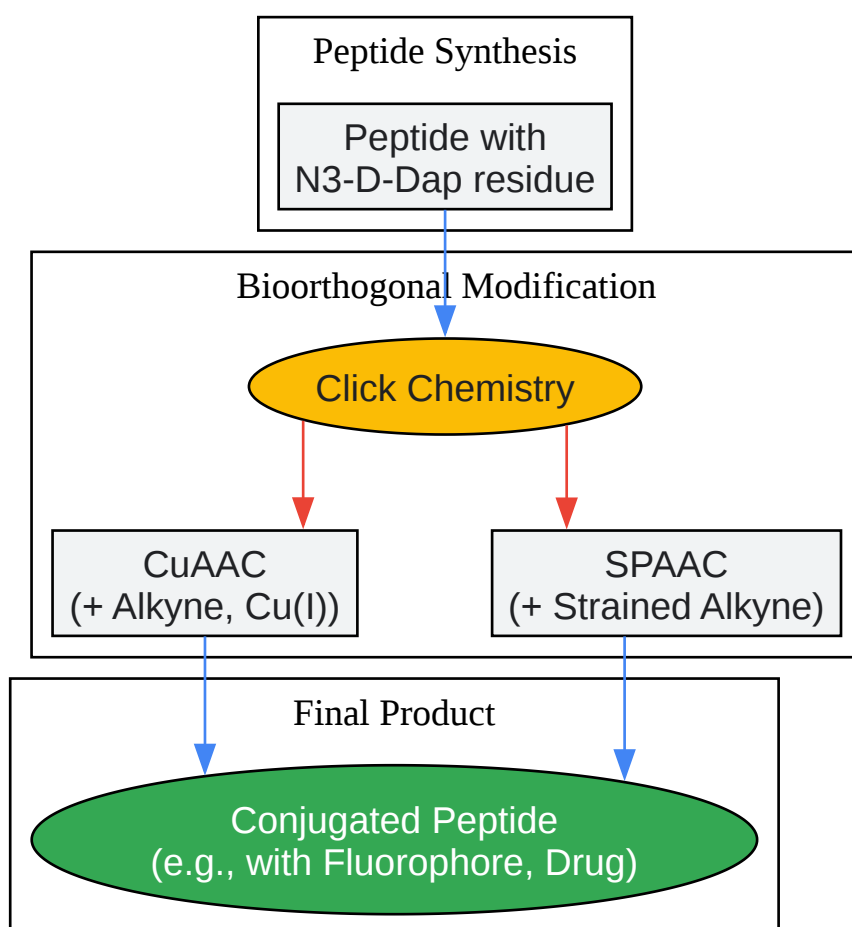
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Workflow for incorporating **N3-D-Dap(Fmoc)-OH** into a peptide via SPPS.

Click Chemistry: Bioorthogonal Ligation

The azide group of the incorporated N3-D-Dap residue allows for highly specific covalent modification through "click" chemistry reactions. This enables the conjugation of various molecules to the peptide.

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction where the azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) to form a triazole. This is particularly useful for applications in living systems where copper toxicity is a concern.



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Application of **N3-D-Dap(Fmoc)-OH** in click chemistry for peptide modification.

Conclusion

N3-D-Dap(Fmoc)-OH is a valuable and versatile chemical tool for researchers in peptide chemistry and drug development. Its well-defined physicochemical properties and its utility as a building block for introducing bioorthogonal handles into peptides make it indispensable for the creation of sophisticated bioconjugates and therapeutic agents. The experimental protocols and workflows described in this guide provide a framework for the effective use and characterization of this important compound.

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